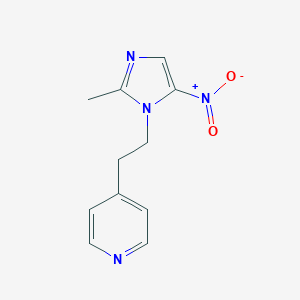
6-(2-Aminoethyl)-3-biphenylol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Aminoethyl)-3-biphenylol hydrochloride, also known as 2-Amino-6-biphenylol hydrochloride, is a chemical compound that is commonly used in scientific research. It is a white crystalline powder that is soluble in water and ethanol. This compound is widely used in the field of biochemistry due to its ability to interact with various biological molecules.
作用機序
The mechanism of action of 6-(2-Aminoethyl)-3-biphenylol hydrochloride involves its ability to bind to various biological molecules. This compound is commonly used as a fluorescent probe due to its ability to bind to proteins and nucleic acids. When this compound binds to a biological molecule, it undergoes a conformational change, resulting in a change in fluorescence intensity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-(2-Aminoethyl)-3-biphenylol hydrochloride are dependent on the specific biological molecule it interacts with. This compound has been shown to bind to various proteins and nucleic acids, resulting in changes in their conformation and function.
実験室実験の利点と制限
One advantage of using 6-(2-Aminoethyl)-3-biphenylol hydrochloride in lab experiments is its ability to act as a fluorescent probe, allowing for the visualization of protein-protein interactions and enzyme kinetics. However, one limitation of this compound is its potential toxicity, which can affect the results of experiments.
将来の方向性
There are several future directions for the use of 6-(2-Aminoethyl)-3-biphenylol hydrochloride in scientific research. One potential direction is the development of new fluorescent probes that can be used to study specific biological molecules. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of biochemistry.
合成法
The synthesis of 6-(2-Aminoethyl)-3-biphenylol hydrochloride involves the reaction of 2-amino-6-bromobiphenyl with sodium hydroxide and sodium sulfide to form 2-amino-6-biphenylol. This intermediate is then reacted with hydrochloric acid to form the final product, 6-(2-Aminoethyl)-3-biphenylol hydrochloride.
科学的研究の応用
6-(2-Aminoethyl)-3-biphenylol hydrochloride is widely used in scientific research due to its ability to interact with various biological molecules. It is commonly used as a fluorescent probe to study the binding of proteins and nucleic acids. This compound is also used in the study of enzyme kinetics and protein-protein interactions.
特性
CAS番号 |
15144-90-8 |
|---|---|
製品名 |
6-(2-Aminoethyl)-3-biphenylol hydrochloride |
分子式 |
(C5H5)2VCl |
分子量 |
249.73 g/mol |
IUPAC名 |
2-(4-hydroxy-2-phenylphenyl)ethylazanium;chloride |
InChI |
InChI=1S/C14H15NO.ClH/c15-9-8-12-6-7-13(16)10-14(12)11-4-2-1-3-5-11;/h1-7,10,16H,8-9,15H2;1H |
InChIキー |
DUPUPYFSAZSEFH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)CC[NH3+].[Cl-] |
正規SMILES |
C1=CC=C(C=C1)C2=C(C=CC(=C2)O)CC[NH3+].[Cl-] |
同義語 |
6-(2-Aminoethyl)-3-biphenylol hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(4-Phenyl-1-piperazinyl)carbonyl]isophthalic acid](/img/structure/B225760.png)








